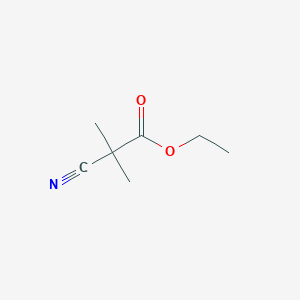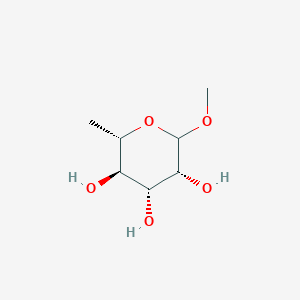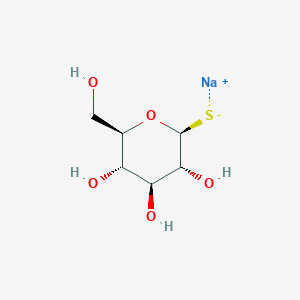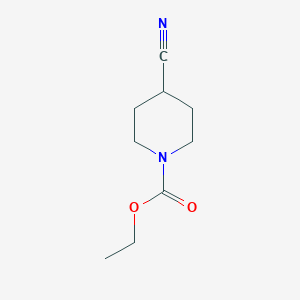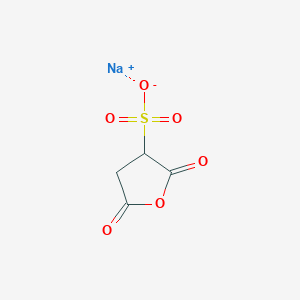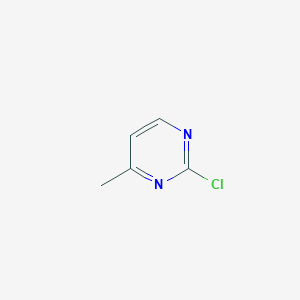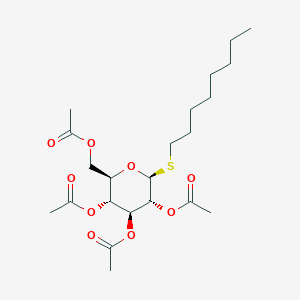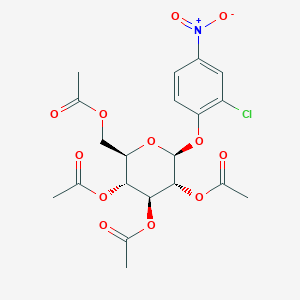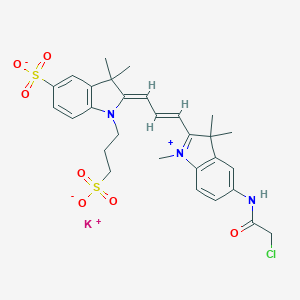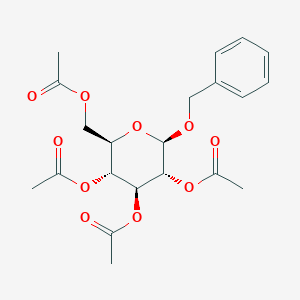
Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside and related compounds involves multiple steps, starting with the protection of hydroxyl groups to control the reactivity of the sugar molecule. One method described involves the deacetalation of a benzylidene derivative, followed by selective benzoylation and glycosylation reactions to introduce the desired acetyl and benzyl groups at specific positions on the sugar molecule (Matta, Vig, & Abbas, 1984). Another approach details an efficient synthesis route involving selective debenzylation-acetylation steps, showcasing the versatility and adaptability in synthesizing this compound (Lu, Navidpour, & Taylor, 2005).
Molecular Structure Analysis
The molecular structure of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is characterized by its glucopyranose core, with acetyl and benzyl groups providing protection and functionality. Crystal structure analyses help in understanding the effects of such modifications on the sugar's geometry and reactivity. For instance, the crystal structure of related benzoylated derivatives has been determined, offering insights into the impact of O-benzoylation on bond lengths and conformations, which is critical for understanding the molecular behavior of such compounds (Turney et al., 2019).
Applications De Recherche Scientifique
Synthesis of Complex Carbohydrates : This compound is instrumental in the synthesis of complex carbohydrates. It has been used in the one-stage β-glucosylation process, leading to the creation of various disaccharide derivatives, as demonstrated in the synthesis of O-β-D-glucopyranosyl-(1 → 3)-O-[β-D-glucopyranosyl-(1 → 6)]-D-glucopyranose (Koto, Inada, Yoshida, Toyama, & Zen, 1981).
Chemical Synthesis of Protected Branched-Tetrasaccharide Thioglycoside : It has been used in the chemical synthesis and NMR spectra of protected branched-tetrasaccharide thioglycoside, which is a useful intermediate for synthesizing branched oligosaccharides (Motawia, Olsen, Møller, & Marcussen, 1994).
Creation of Aryl D-Glucopyranosides : The compound is used in the creation of aryl D-Glucopyranosides and 1-Aryl-1-deoxy-D-glucopyranoses, showcasing its versatility in synthesizing a variety of glucopyranoside derivatives (Yamanoi, Fujioka, & Inazu, 1994).
Synthesis of Fluorine-Containing Natural Gastrodin and its Analogues : This chemical plays a role in synthesizing fluorine-containing compounds, like natural gastrodin and its analogues, which are characterized using various spectroscopic methods (Lin, Liang, Liang, Zhang, & Chi, 1990).
Orientations Futures
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMACMMTPGFUCZ-YMQHIKHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369550 |
Source


|
| Record name | Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside | |
CAS RN |
10343-13-2 |
Source


|
| Record name | Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

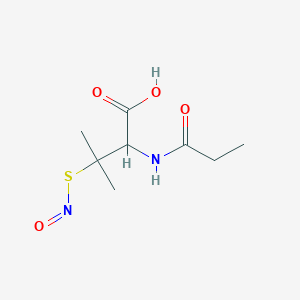
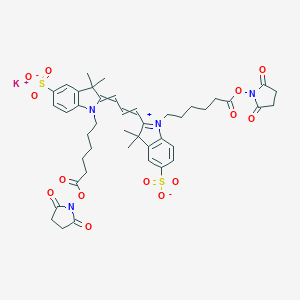
![Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B15812.png)
